Cas no 2548981-91-3 (4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine)

4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core functionalized with both pyrazinyl-piperazine and pyrrolidine substituents. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to its dual heterocyclic motifs, which may enhance binding affinity and selectivity for biological targets. The pyrazine and piperazine moieties contribute to hydrogen bonding and solubility, while the pyrrolidine group may influence steric and electronic properties. Such compounds are often explored as intermediates or active scaffolds in drug discovery, particularly for central nervous system (CNS) or kinase-targeted therapies. Its synthetic versatility allows for further derivatization, making it a valuable building block in the development of novel therapeutic agents.
4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine structure
2548981-91-3 structure
Product Name:4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
CAS No:2548981-91-3
MF:C16H21N7
MW:311.384841680527
CID:5311231
PubChem ID:154853792
Update Time:2025-05-23

4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
    • F6619-6305
    • 2548981-91-3
    • AKOS040709955
    • 4-[4-(2-Pyrazinyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
    • Inchi: 1S/C16H21N7/c1-2-6-21(5-1)14-11-15(20-13-19-14)22-7-9-23(10-8-22)16-12-17-3-4-18-16/h3-4,11-13H,1-2,5-10H2
    • InChI Key: JCQWEWSJWLSZPS-UHFFFAOYSA-N
    • SMILES: C1=NC(N2CCCC2)=CC(N2CCN(C3=NC=CN=C3)CC2)=N1

Computed Properties

  • Exact Mass: 311.18584370g/mol
  • Monoisotopic Mass: 311.18584370g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 61.3Ų

Experimental Properties

  • Density: 1.274±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 568.8±50.0 °C(Predicted)
  • pka: 9.60±0.37(Predicted)

4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine Pricemore >>

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Additional information on 4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Exploring the Potential of 4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (CAS No. 2548981-91-3) in Modern Drug Discovery

In the rapidly evolving field of pharmaceutical research, the compound 4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (CAS No. 2548981-91-3) has garnered significant attention due to its unique structural features and potential therapeutic applications. This heterocyclic molecule combines a pyrazine ring, a piperazine linker, and a pyrimidine core substituted with a pyrrolidine group, making it a versatile scaffold for drug design. Researchers are particularly interested in its role as a kinase inhibitor, a class of compounds that has revolutionized treatments for various diseases.

The structural complexity of 4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine offers multiple sites for chemical modification, enabling fine-tuning of its pharmacological properties. Recent studies highlight its potential in targeting protein kinases, which are critical in cellular signaling pathways. Given the growing interest in personalized medicine, this compound's ability to selectively inhibit specific kinases could pave the way for tailored therapies. Searches for terms like "kinase inhibitor drug development" and "pyrimidine-based therapeutics" reflect the scientific community's focus on such molecules.

Another area of interest is the compound's potential application in neurodegenerative diseases. With rising global concerns about conditions like Alzheimer's and Parkinson's, researchers are exploring how 4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine might modulate key enzymes or receptors involved in these disorders. Online queries such as "new treatments for neurodegeneration" and "small molecule neuroprotectants" underscore the public's demand for breakthroughs in this field.

From a synthetic chemistry perspective, the preparation of CAS No. 2548981-91-3 involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Its pyrazine-piperazine-pyrimidine architecture presents challenges in optimizing yield and purity, topics frequently searched under "heterocyclic compound synthesis" and "piperazine derivatives in drug design." Innovations in green chemistry and catalytic methods are also being applied to improve its production scalability.

Beyond its biochemical applications, computational studies have employed molecular docking and QSAR modeling to predict the compound's interactions with biological targets. These techniques, often searched as "computational drug discovery tools," help prioritize experimental validation and reduce development costs. The integration of artificial intelligence in analyzing compounds like 4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine exemplifies the intersection of chemistry and data science.

In conclusion, CAS No. 2548981-91-3 represents a promising candidate in medicinal chemistry, bridging gaps between traditional drug discovery and modern technological advancements. Its multifaceted applications—from oncology to neurology—align with trending search terms like "next-generation kinase inhibitors" and "multi-target drug discovery." As research progresses, this compound may well emerge as a cornerstone in developing novel therapeutics for unmet medical needs.

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